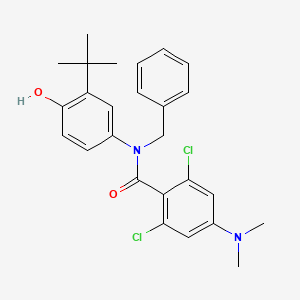
PhosTAC5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PhosTAC5 is a phosphorylation targeting chimera molecule. It is composed of a linker with five polyethylene glycol groups. This compound is designed to induce the dephosphorylation of specific proteins, such as programmed cell death protein 4 and forkhead box O3a .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: PhosTAC5 is synthesized through a series of chemical reactions that involve the formation of a linker with five polyethylene glycol groups. The synthesis typically involves the use of organic solvents and reagents to achieve the desired chemical structure. The reaction conditions are carefully controlled to ensure the purity and stability of the final product .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis using automated equipment. The process includes the preparation of stock solutions, which are then used to produce the final compound in bulk quantities. The product is stored at low temperatures to maintain its stability and prevent degradation .
Análisis De Reacciones Químicas
Types of Reactions: PhosTAC5 primarily undergoes dephosphorylation reactions. It targets phosphorylated proteins and induces their dephosphorylation, thereby modulating their activity .
Common Reagents and Conditions: The dephosphorylation reactions involving this compound typically require the presence of specific phosphatases, such as protein phosphatase 2A. The reactions are carried out under controlled conditions to ensure the selective targeting of phosphorylated proteins .
Major Products: The major products of the reactions involving this compound are dephosphorylated proteins. These proteins exhibit altered activity and function, which can have significant biological effects .
Aplicaciones Científicas De Investigación
PhosTAC5 has a wide range of applications in scientific research, including:
Chemistry: this compound is used to study the mechanisms of protein phosphorylation and dephosphorylation.
Biology: In biological research, this compound is used to investigate the function of specific proteins and their role in various cellular processes.
Medicine: this compound has potential therapeutic applications in the treatment of diseases associated with abnormal protein phosphorylation, such as cancer.
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development.
Mecanismo De Acción
PhosTAC5 exerts its effects by targeting phosphorylated proteins and inducing their dephosphorylation. The compound recruits protein phosphatase 2A to the phosphorylated proteins, leading to their dephosphorylation. This process modulates the activity and function of the target proteins, thereby influencing various cellular pathways .
Comparación Con Compuestos Similares
PhosTAC5 is unique in its ability to selectively target phosphorylated proteins and induce their dephosphorylation. Similar compounds include:
PROTACs (Proteolysis Targeting Chimeras): Unlike this compound, PROTACs induce the degradation of target proteins by recruiting E3 ubiquitin ligases.
Kinase Inhibitors: These compounds inhibit the activity of kinases, preventing the phosphorylation of target proteins.
This compound stands out due to its unique mechanism of action and its ability to selectively modulate protein phosphorylation .
Propiedades
Fórmula molecular |
C54H79ClN2O15 |
|---|---|
Peso molecular |
1031.7 g/mol |
Nombre IUPAC |
[(1R)-1-[3-[2-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C54H79ClN2O15/c1-7-44(42-37-49(63-4)52(65-6)50(38-42)64-5)53(59)57-24-12-10-17-45(57)54(60)72-46(20-18-40-19-21-47(61-2)48(35-40)62-3)41-15-14-16-43(36-41)71-39-51(58)56-23-26-67-28-30-69-32-34-70-33-31-68-29-27-66-25-13-9-8-11-22-55/h14-16,19,21,35-38,44-46H,7-13,17-18,20,22-34,39H2,1-6H3,(H,56,58)/t44-,45-,46+/m0/s1 |
Clave InChI |
FTAFLPQGXRIKMF-WVUVGWLZSA-N |
SMILES isomérico |
CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCOCCOCCOCCOCCOCCCCCCCl |
SMILES canónico |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCOCCOCCOCCOCCOCCCCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[6-(1,7-Dihydroxytetradeca-4,12-dien-8,10-diyn-6-yloxy)-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10854558.png)

![7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-1,3-dimethyl-N-(1-methylethyl)-N-[[(1-methylethyl)amino]carbonyl]-2,6-dioxo-](/img/structure/B10854562.png)
![(4Z)-2-methoxy-4-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B10854574.png)
![6-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-8-one](/img/structure/B10854578.png)
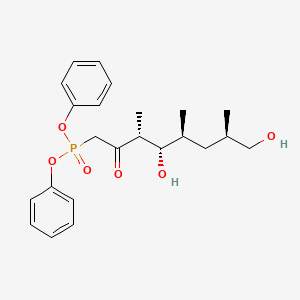
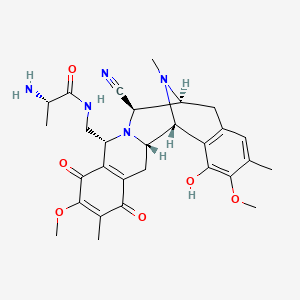
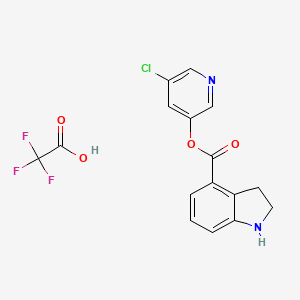

![2-(5-fluoropyridin-2-yl)-3-(1H-pyrazolo[3,4-b]pyridin-4-yl)-6,6-bis(trideuteriomethyl)-4,7-dihydropyrazolo[5,1-c][1,4]oxazine](/img/structure/B10854616.png)
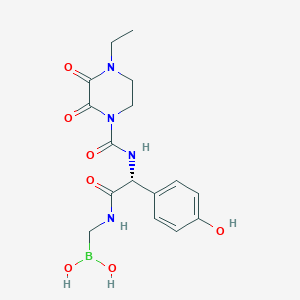
![benzyl (2R)-2-[[[(2R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B10854623.png)
![5-[2,3-dichloro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-(2-hydroxy-2-methylpropyl)-4-[(2R)-2-methylpyrrolidine-1-carbonyl]-1,3-thiazole-2-carboxamide](/img/structure/B10854626.png)
